N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c22-17-10-6-11-18-20(17)24-21(27-18)25(14-16-9-4-5-12-23-16)19(26)13-15-7-2-1-3-8-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUXMRFOIJJOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide typically involves the condensation of 4-fluorobenzo[d]thiazol-2-amine with 2-phenyl-N-(pyridin-2-ylmethyl)acetamide under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as glacial acetic acid in ethanol .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These methods ensure high yield and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include glacial acetic acid, ethanol, sodium acetate, and various oxidizing and reducing agents . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. For instance, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest .
Comparison with Similar Compounds
Key Observations :
- Pyridinylmethyl Group : This substituent, absent in GB30 but present in GSK1570606A, may improve solubility or facilitate π-π stacking interactions with aromatic residues in target enzymes .
- Acetamide Linker : Compared to benzamide derivatives (e.g., ), the acetamide group offers greater conformational flexibility, which could optimize binding to multiple enzyme isoforms .
Physicochemical Properties
Physical properties of the compound and its analogs are influenced by substituents:
Key Observations :
- The compound’s predicted melting point aligns with GB30, suggesting similar crystallinity influenced by fluorine and rigid heterocycles.
- Higher lipophilicity compared to GB30 may enhance blood-brain barrier penetration, a critical factor for central nervous system targets .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms, and potential therapeutic applications, supported by recent studies and findings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes:
- Benzothiazole moiety : Known for its broad spectrum of biological activity.
- Fluorine atom : Enhances chemical reactivity and lipophilicity, potentially improving cellular uptake.
- Phenyl and pyridine groups : Contribute to the compound's pharmacological properties.
The molecular formula is , with a molecular weight of approximately 373.45 g/mol.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity, particularly against Mycobacterium tuberculosis. This makes it a promising candidate for anti-tubercular drug development. Studies indicate that compounds with similar structural features exhibit activity against various pathogens, including resistant strains of bacteria.
Table 1: Antimicrobial Activity against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL | |
| Staphylococcus aureus | 1.0 µg/mL | |
| Escherichia coli | 2.0 µg/mL |
Anticancer Potential
Research has indicated that compounds similar to this compound possess anticancer properties. For instance, structural analogs have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: In Vitro Anticancer Activity
A study evaluated the anticancer effects of several thiazole derivatives, including the target compound, against different cancer cell lines. The results showed that the compound inhibited cell growth in a dose-dependent manner with IC50 values ranging from 5 to 15 µM across various cell types .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes critical for microbial survival or cancer cell proliferation.
- Cell Membrane Disruption : It has been suggested that the compound can disrupt bacterial cell membranes, leading to cell lysis.
- Synergistic Effects : Studies indicate that this compound can enhance the efficacy of other therapeutic agents when used in combination therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the benzothiazole and phenyl rings can significantly influence its potency against specific targets.
Table 2: SAR Insights from Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide | Phenoxy group instead of phenyl | Antimicrobial |
| N-(benzothiazol-2-yl)-N-(pyridin-methyl)acetamide | Lacks fluorine substitution | Anticancer |
| N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide | Cyclopentanecarboxamide structure | Antitubercular |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
